molecular formula C15H10F3N3O3 B2797539 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one CAS No. 883010-12-6

5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one

Cat. No. B2797539
CAS RN: 883010-12-6
M. Wt: 337.258
InChI Key: YWZXQXUIFBGGFJ-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFP is a heterocyclic compound that contains an oxadiazole ring and a pyridine ring, making it a unique and versatile compound.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. Additionally, 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of various enzymes and proteins involved in important cellular processes. 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs to combat infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one is its versatility as a compound, which allows it to be used in a variety of different experiments and applications. Additionally, 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are many potential future directions for research involving 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one. One area of research could focus on the development of new drugs based on 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one, particularly for the treatment of infectious diseases. Another area of research could focus on the use of 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one as a tool for studying the function of various enzymes and proteins involved in important cellular processes. Additionally, 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one could be used as a precursor for the synthesis of new materials with unique properties, which could have a wide range of applications in materials science.

Synthesis Methods

The synthesis of 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one involves several steps, including the reaction of 2-bromo-4-(trifluoromethyl)pyridine with sodium azide to form 4-(trifluoromethyl)pyridin-2-yl azide. This compound is then reacted with dimethyl sulfate to form 4-(trifluoromethyl)pyridin-2-yl methoxyacetate. The final step involves the reaction of this compound with hydroxylamine hydrochloride to form 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one.

Scientific Research Applications

5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one has been shown to have potent antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs to combat infectious diseases. In biochemistry, 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one has been used as a tool to study the function of various enzymes and proteins, as well as to investigate the mechanisms of various biological processes. In materials science, 5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one has been used as a precursor for the synthesis of various polymers and materials with unique properties.

properties

IUPAC Name

5-(2-methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-23-11-5-3-2-4-10(11)13-20-21(14(22)24-13)12-8-9(6-7-19-12)15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZXQXUIFBGGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)O2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one

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